(3-methyl-1-benzofuran-7-yl)methanol
CAS No.: 1781671-37-1
Cat. No.: VC12022721
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1781671-37-1 |
|---|---|
| Molecular Formula | C10H10O2 |
| Molecular Weight | 162.18 g/mol |
| IUPAC Name | (3-methyl-1-benzofuran-7-yl)methanol |
| Standard InChI | InChI=1S/C10H10O2/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6,11H,5H2,1H3 |
| Standard InChI Key | UIZTUYXDUIGXOH-UHFFFAOYSA-N |
| SMILES | CC1=COC2=C(C=CC=C12)CO |
| Canonical SMILES | CC1=COC2=C(C=CC=C12)CO |
Introduction
Structural Elucidation and Nomenclature
The IUPAC name (3-methyl-1,3-dihydro-2-benzofuran-1-yl)methanol (PubChem CID: 171520594) corresponds to a partially saturated benzofuran scaffold . Key structural features include:
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A 1,3-dihydro-2-benzofuran core, where the furan ring is saturated at positions 1 and 3.
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A methyl group (-CH3) at position 3 of the dihydrofuran ring.
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A hydroxymethyl group (-CH2OH) at position 1 of the fused benzene ring.
The molecular formula is C10H12O2 (molecular weight: 164.20 g/mol) . The SMILES notation CC1C2=CC=CC=C2C(O1)CO and InChIKey FSOWVZIKTMQOET-UHFFFAOYSA-N confirm the connectivity and stereochemistry .
Synthetic Strategies for Benzofuran Derivatives
While no direct synthesis of (3-methyl-1-benzofuran-7-yl)methanol is documented, analogous routes from patents and catalytic methods provide actionable insights:
Cyclization of Propanol Derivatives
A patent describes the synthesis of dihydrobenzofurans via Jones reagent oxidation of propanols to carboxylic acids, followed by AlCl3/PCl5-mediated cyclization and NaBH4 reduction (yields: 60–85%) . For example:
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Oxidation: 3-(3-Fluorophenoxy)propanol → 3-(3-Fluorophenoxy)propanecarboxylic acid.
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Cyclization: Acid → 3,4-Dihydro-7-substituted-2H-1-benzopyran-4-one.
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Reduction: Ketone → 3,4-Dihydro-7-substituted-4-hydroxy-2H-1-benzopyran .
Palladium–Copper Catalyzed Coupling
A review highlights Pd/Cu-catalyzed intramolecular cyclization of iodophenols and alkynes to form benzofurans (yields: 84–91%) . Key steps:
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C–H activation at the phenol oxygen.
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Alkyne insertion to form the furan ring.
Lewis Acid-Mediated Propargylation
Using In(OTf)3, propargyl alcohols and dicarbonyl compounds undergo propargylation-cyclization to benzofurans (yields: 75–91%) . This method is effective for introducing methyl and hydroxymethyl groups regioselectively.
Physicochemical Properties
Data from PubChem and analogous compounds reveal:
The hydroxymethyl group enhances hydrophilicity compared to non-polar benzofurans, making it suitable for aqueous-phase reactions .
Spectroscopic Characterization
While experimental data for the target compound is scarce, inferred spectral profiles include:
Challenges and Future Directions
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Stereochemical Control: Partial saturation in the dihydrofuran ring complicates enantioselective synthesis.
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Scalability: Current methods (e.g., Pd catalysis) require cost-effective alternatives for industrial production.
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Biological Profiling: Toxicity and pharmacokinetic studies are needed to validate therapeutic potential.
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